5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid is a complex organic compound with a unique tetracyclic structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . Its molecular formula is C13H17NO4, and it has a molecular weight of 251.28 g/mol .
Vorbereitungsmethoden
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid include:
- Tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane : A simpler tetracyclic compound without the Boc-protected amine and carboxylic acid functionalities .
- Quadricyclane : Another tetracyclic compound with a different arrangement of carbon atoms .
The uniqueness of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid lies in its combination of a tetracyclic core with a Boc-protected amine and a carboxylic acid group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17NO4 |
---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-11(2,3)18-10(17)14-13-6-4-5-7(8(6)13)12(5,13)9(15)16/h5-8H,4H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
LHHSVGFWLGDVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12C3C1C4C2(C4C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.